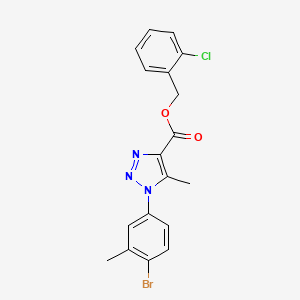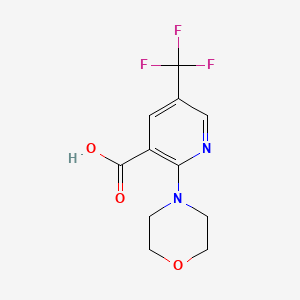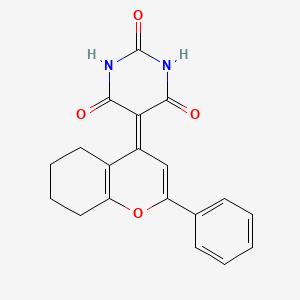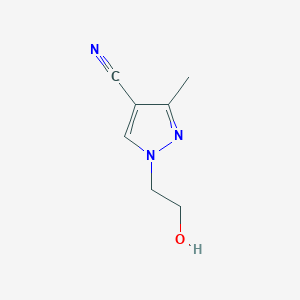![molecular formula C17H17ClN2O2 B2356833 2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide CAS No. 117507-50-3](/img/structure/B2356833.png)
2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide” is a chemical compound with the molecular formula C17H17ClN2O2 and a molecular weight of 316.79 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources. The compound has a molecular weight of 316.79 , but further properties such as melting point, boiling point, solubility, and others are not provided.Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
The synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide, a compound related to 2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide, revealed that acylation and alkylation of the amino group resulted in a significant loss of anticonvulsant activity. However, modifications like the insertion of a methylene group between the amino group and the aromatic ring led to increased anticonvulsant potency, albeit with increased toxicity (Clark & Davenport, 1987).
Potential as a GPR139 Receptor Agonist
A study identified (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide as a potent and selective agonist of the hGPR139 receptor, a derivative of this compound. This compound showed promise for crossing the blood-brain barrier and possessing good drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).
Insecticidal Properties
Compounds like SIR-8514 and SIR-6874, which are related to this compound, have shown effectiveness in controlling mosquito development. These compounds offer potential in managing larval populations of certain mosquito species at low application rates (Schaefer et al., 1978).
As a Histone Deacetylase Inhibitor
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound similar to this compound, has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound has shown significant antitumor activity in vivo and is undergoing clinical trials as a potential anticancer drug (Zhou et al., 2008).
Antimicrobial and Antioxidant Activities
A study focusing on endophytic Streptomyces YIM67086 isolated a new benzamide, structurally related to this compound, which exhibited antimicrobial and antioxidant activities. This highlights the potential of such compounds in addressing microbial infections and oxidative stress (Yang et al., 2015).
Propriétés
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-12-16(21)20-15-9-5-4-8-14(15)17(22)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKJPIXZRXUXMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2356752.png)
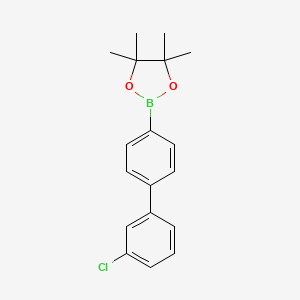
![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)
![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)
![2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate](/img/structure/B2356767.png)

